Cas no 876479-95-7 (ethyl 6-amino-1H-indole-3-carboxylate)
ethyl 6-amino-1H-indole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 6-amino-1H-indole-3-carboxylate
- 3-ethoxycarbonyl-6-azahydroxyindole
- EN300-2290421
- AKOS010563711
- CS-0049427
- PB43671
- P18261
- 876479-95-7
- PS-16267
- ethyl6-amino-1H-indole-3-carboxylate
-
- MDL: MFCD14622144
- Inchi: 1S/C11H12N2O2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2,12H2,1H3
- InChI Key: KGZOTMHFJFDDBO-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(N)=C2)C(C(OCC)=O)=C1
Computed Properties
- Exact Mass: 204.089877630g/mol
- Monoisotopic Mass: 204.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 68.1Ų
ethyl 6-amino-1H-indole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM334160-250mg |
Ethyl 6-amino-1H-indole-3-carboxylate |
876479-95-7 | 95%+ | 250mg |
$534 | 2022-08-31 | |
| Chemenu | CM334160-1g |
Ethyl 6-amino-1H-indole-3-carboxylate |
876479-95-7 | 95%+ | 1g |
$399 | 2022-08-31 | |
| Chemenu | CM334160-250mg |
Ethyl 6-amino-1H-indole-3-carboxylate |
876479-95-7 | 95%+ | 250mg |
$534 | 2021-08-18 | |
| Chemenu | CM334160-1g |
Ethyl 6-amino-1H-indole-3-carboxylate |
876479-95-7 | 95%+ | 1g |
$399 | 2021-08-18 | |
| eNovation Chemicals LLC | D635344-250MG |
ethyl 6-amino-1H-indole-3-carboxylate |
876479-95-7 | 97% | 250mg |
$120 | 2024-07-21 | |
| eNovation Chemicals LLC | D635344-500MG |
ethyl 6-amino-1H-indole-3-carboxylate |
876479-95-7 | 97% | 500mg |
$205 | 2024-07-21 | |
| eNovation Chemicals LLC | D635344-1G |
ethyl 6-amino-1H-indole-3-carboxylate |
876479-95-7 | 97% | 1g |
$310 | 2024-07-21 | |
| eNovation Chemicals LLC | D635344-5G |
ethyl 6-amino-1H-indole-3-carboxylate |
876479-95-7 | 97% | 5g |
$940 | 2024-07-21 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00956379-1g |
EThyl 6-amino-1h-indole-3-carboxylate |
876479-95-7 | 97% | 1g |
¥2458.0 | 2024-04-17 | |
| eNovation Chemicals LLC | D635344-250MG |
ethyl 6-amino-1H-indole-3-carboxylate |
876479-95-7 | 97% | 250mg |
$150 | 2025-02-27 |
ethyl 6-amino-1H-indole-3-carboxylate Suppliers
ethyl 6-amino-1H-indole-3-carboxylate Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on ethyl 6-amino-1H-indole-3-carboxylate
Comprehensive Overview of Ethyl 6-Amino-1H-Indole-3-Carboxylate (CAS No. 876479-95-7)
Ethyl 6-amino-1H-indole-3-carboxylate (CAS No. 876479-95-7) is a versatile organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This indole derivative is characterized by its ethyl ester and amino functional groups, which make it a valuable intermediate in the synthesis of bioactive molecules. The compound's unique structure, combining an indole core with a carboxylate moiety, allows for diverse applications in drug discovery and material science.
In recent years, the demand for indole-based compounds has surged due to their prominence in medicinal chemistry. Researchers are particularly interested in ethyl 6-amino-1H-indole-3-carboxylate for its potential role in developing kinase inhibitors and anticancer agents. Its CAS number 876479-95-7 is frequently searched in scientific databases, reflecting its relevance in high-impact studies. The compound's synthetic accessibility and structural modifiability further enhance its appeal for custom synthesis projects.
From an industrial perspective, ethyl 6-amino-1H-indole-3-carboxylate is often utilized as a building block for heterocyclic chemistry. Its compatibility with cross-coupling reactions and catalytic transformations makes it indispensable for creating complex molecular architectures. Laboratories specializing in small molecule drug development prioritize this compound for its balanced lipophilicity and hydrogen-bonding capacity, which are critical for optimizing drug-like properties.
Environmental and green chemistry trends have also influenced the synthesis protocols for CAS 876479-95-7. Modern approaches emphasize solvent-free reactions and catalytic efficiency to minimize waste. This aligns with the growing focus on sustainable chemical processes—a topic dominating academic and industrial discussions. The compound's low toxicity profile (when handled properly) further supports its use in eco-friendly applications.
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the purity of ethyl 6-amino-1H-indole-3-carboxylate. These methods ensure compliance with stringent pharmaceutical standards, addressing concerns about impurity control—a frequent query among quality assurance professionals. The compound's crystalline form and melting point data are well-documented, facilitating its integration into formulation studies.
Emerging trends in computational chemistry have enabled virtual screening of indole derivatives like 876479-95-7 against biological targets. This in silico approach accelerates hit identification in drug discovery pipelines, resonating with the industry's push for AI-assisted research. Such applications highlight the compound's adaptability to cutting-edge technologies while maintaining its traditional utility in bench-scale experiments.
In summary, ethyl 6-amino-1H-indole-3-carboxylate (CAS No. 876479-95-7) represents a critical intersection of organic synthesis, pharmaceutical innovation, and sustainable practices. Its multifaceted role continues to inspire advancements across chemical disciplines, making it a staple in research laboratories worldwide. As interest in targeted therapies and precision medicine grows, this compound's significance will undoubtedly expand further.
876479-95-7 (ethyl 6-amino-1H-indole-3-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)